1-(4-Chloro-2,5-dimethoxyphenyl)propan-1-one
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Overview
Description
1-(4-Chloro-2,5-dimethoxyphenyl)propan-1-one is an organic compound with the molecular formula C11H13ClO3. It is a derivative of phenylpropanone, characterized by the presence of a chloro group and two methoxy groups on the aromatic ring. This compound is of interest in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Chloro-2,5-dimethoxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2,5-dimethoxybenzaldehyde with a suitable ketone under acidic or basic conditions. The reaction typically proceeds via an aldol condensation followed by dehydration to form the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are often employed to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-2,5-dimethoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(4-Chloro-2,5-dimethoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects and pharmacological properties.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(4-chloro-2,5-dimethoxyphenyl)propan-1-one involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
1-(4-Chloro-2,5-dimethoxyphenyl)propan-1-one can be compared with other similar compounds such as:
- 1-(4-Bromo-2,5-dimethoxyphenyl)propan-1-one
- 1-(4-Iodo-2,5-dimethoxyphenyl)propan-1-one
- 1-(4-Methyl-2,5-dimethoxyphenyl)propan-1-one
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.
Properties
Molecular Formula |
C11H13ClO3 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C11H13ClO3/c1-4-9(13)7-5-11(15-3)8(12)6-10(7)14-2/h5-6H,4H2,1-3H3 |
InChI Key |
YAGMOYABXRTXPN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1OC)Cl)OC |
Origin of Product |
United States |
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